N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

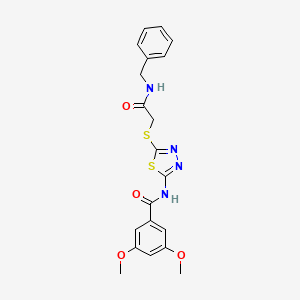

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 3,5-dimethoxybenzamide group and at the 5-position with a thioethyl-benzylamine moiety. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural parallels with other 1,3,4-thiadiazole derivatives allow for informed comparisons.

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVGDCKBYYTAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring substituted with a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 366.46 g/mol . The structural characteristics contribute to its pharmacological properties.

Anticancer Properties

Thiadiazole derivatives, including this compound, have shown promising anticancer activities . Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold exhibit potent cytotoxic effects against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties , effective against a range of bacterial strains. The presence of the thiadiazole moiety enhances its ability to penetrate cellular membranes and interact with biological targets . In vitro studies have reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide may act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves binding to active sites on enzymes, which prevents substrate binding and catalysis. This action is crucial for its potential therapeutic applications in treating diseases linked to enzyme dysregulation.

The biological activity of this compound is attributed to several mechanisms:

- Molecular Targeting : The compound interacts with specific enzymes and receptors due to its structural features.

- Cell Membrane Penetration : Its mesoionic nature allows it to cross cellular membranes effectively, enhancing bioavailability.

- Multi-pathway Effects : Thiadiazole derivatives are known to impact multiple biochemical pathways, contributing to their broad spectrum of activity .

Synthesis and Derivatives

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple chemical reactions:

- Formation of Thiadiazole Ring : Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate acylating agents.

- Thioether Linkage : Introduction of the benzylamino group through thiol chemistry.

- Final Modifications : Substitutions at various positions to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

| Study | Findings |

|---|---|

| PMC7550299 | Thiadiazole derivatives show anticancer and antimicrobial activities across multiple cell lines. |

| MDPI | Examination of structure–activity relationships revealed that specific substitutions enhance potency against DHFR enzyme. |

| Investigated the compound's potential as an enzyme inhibitor or receptor modulator with promising results in preliminary assays. |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₅H₁₈N₄O₃S

Molecular Weight: 342.39 g/mol

CAS Number: [Not available]

The compound features a thiadiazole ring, which is known for its biological significance, combined with a dimethoxybenzamide structure that enhances its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | Higher than itraconazole (47.5 µg/mL) |

| Escherichia coli | 40.0 µg/mL | Comparable to standard antibiotics |

| Aspergillus niger | 25.0 µg/mL | Effective against fungal strains |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide has been investigated in several studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 2.41 | Inhibition of EGFR/HER-2 kinase activity |

| H1975 (Lung) | 1.50 | Targeting dual pathways for enhanced efficacy |

The compound has shown effectiveness in inducing apoptosis in cancer cells and inhibiting critical pathways involved in tumor growth .

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research on related thiadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of the benzamide derivative enhance its activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s unique substituents influence its physicochemical behavior:

- Thiadiazole Core : Common to all analogs, this heterocycle provides rigidity and electronic diversity.

- 3,5-Dimethoxybenzamide : Electron-donating methoxy groups may increase lipophilicity compared to unsubstituted benzamides (e.g., compound 5e in has a 4-chlorobenzyl group, which is electron-withdrawing) .

Table 1: Physicochemical Properties of Selected Analogs

Anticancer Activity

- Target Compound: The 3,5-dimethoxybenzamide group may enhance DNA intercalation or kinase inhibition, as seen in methoxy-substituted aromatics . The benzylamino-oxoethylthio linker could improve cell permeability compared to bulkier groups (e.g., dichlorobenzyl in 15o) .

- Compound 15o (): Exhibits broad-spectrum antitumor activity (IC50: 1.96 µM for PC-3), likely due to the dichlorobenzyl group’s hydrophobic interactions .

- Compound 4y (): Demonstrates potent cytotoxicity (IC50: 0.084 mM for MCF-7), attributed to the p-tolylamino group’s electron-donating effects and thioether flexibility .

Antimicrobial Activity

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., Cl in 5j) . Bulky substituents (e.g., benzylamino-oxoethylthio) improve selectivity but may lower synthetic yields compared to smaller groups (e.g., methylthio in 5f) .

Biological Performance :

Preparation Methods

1,3,4-Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Their structural versatility enables broad applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions of thiosemicarbazides or oxidative dehydrogenation of thiosemicarbazones. Functionalization at the 2- and 5-positions of the thiadiazole ring allows for the introduction of diverse substituents, such as thioethers and benzamide groups, which enhance biological activity.

Synthetic Routes for N-(5-((2-(Benzylamino)-2-Oxoethyl)Thio)-1,3,4-Thiadiazol-2-Yl)-3,5-Dimethoxybenzamide

Direct Coupling Method via Aminothiadiazole Intermediate

This two-step approach involves synthesizing a 5-mercapto-1,3,4-thiadiazol-2-amine intermediate, followed by sequential alkylation and acylation reactions.

Step 1: Synthesis of 5-((2-(Benzylamino)-2-Oxoethyl)Thio)-1,3,4-Thiadiazol-2-Amine

The intermediate is prepared by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-(benzylamino)-2-oxoethyl bromide in the presence of triethylamine. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the alkylating agent. Optimal conditions include tetrahydrofuran (THF) as the solvent, room temperature, and a reaction time of 3 hours, yielding the thioether product in 69–92%.

Step 2: Benzamide Coupling

The aminothiadiazole intermediate is reacted with 3,5-dimethoxybenzoyl chloride using sodium hydride as a base in THF. This method, adapted from patent literature, facilitates the formation of the benzamide bond through nucleophilic acyl substitution. The reaction is stirred at room temperature for 1 hour, followed by solvent evaporation and recrystallization from benzene-hexane. Yields range from 60–72%, with melting points between 215–217°C.

Table 1: Reaction Conditions for Direct Coupling Method

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2-(Benzylamino)-2-oxoethyl bromide, TEA | THF | 25°C | 3 h | 92% |

| 2 | 3,5-Dimethoxybenzoyl chloride, NaH | THF | 25°C | 1 h | 72% |

Cyclization of Thiosemicarbazide Precursors

An alternative route involves dehydrative cyclization of a thiosemicarbazide derivative bearing pre-installed substituents.

Preparation of Thiosemicarbazide Intermediate

1-(3,5-Dimethoxybenzoyl)-4-(2-(benzylamino)-2-oxoethylthio)thiosemicarbazide is synthesized by reacting 3,5-dimethoxybenzoyl hydrazine with 2-(benzylamino)-2-oxoethyl isothiocyanate in THF. The reaction is refluxed for 20 minutes, followed by cooling and dropwise addition of the isothiocyanate derivative.

Cyclization with Methanesulfonic Acid

The thiosemicarbazide is treated with methanesulfonic acid at ambient temperature for 5 hours, inducing cyclization to form the thiadiazole ring. The crude product is purified via silica gel chromatography using toluene-ethyl acetate (7:3), yielding the target compound in 60% yield.

Table 2: Cyclization Method Parameters

| Parameter | Value |

|---|---|

| Cyclizing agent | Methanesulfonic acid |

| Temperature | 25°C |

| Time | 5 h |

| Purification | Chromatography |

| Final yield | 60% |

Optimization of Reaction Conditions

Characterization and Analytical Data

Spectroscopic Analysis

Comparative Analysis of Synthetic Methods

The direct coupling method offers higher yields (72% vs. 60%) and simpler purification compared to cyclization routes. However, the cyclization approach allows for modular substitution of the thiadiazole ring, advantageous for derivative synthesis.

Q & A

Q. What are the key functional groups in this compound, and how do they influence its bioactivity?

The compound contains a 1,3,4-thiadiazole core, a benzamide moiety, and a thioether-linked benzylamino group. The thiadiazole ring contributes to electron-deficient properties, enabling interactions with biological targets via π-π stacking or hydrogen bonding. The benzamide group enhances solubility and binding affinity to enzymes (e.g., proteases or kinases), while the thioether linkage provides metabolic stability .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) for verifying connectivity and substituent positions .

- IR spectroscopy to confirm amide (C=O, ~1650–1700 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) bonds .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .

Q. What are common impurities formed during synthesis, and how are they mitigated?

Impurities arise from:

- Incomplete cyclization of the thiadiazole ring: Optimize reaction time (e.g., 4–24 hours) and acid catalysts (e.g., H₂SO₄) .

- Byproducts from coupling reactions : Use coupling agents like EDCI/HOBt and monitor via TLC (silica gel, chloroform:acetone 3:1) . Purification methods include recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate gradients) .

Advanced Research Questions

Q. How can synthesis yield be optimized despite conflicting reported protocols?

Conflicting methods highlight the need for parameter optimization:

- Temperature : Thiadiazole cyclization requires 60–100°C; higher temperatures risk decomposition .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dilution to precipitate product .

- Catalysts : Bases (e.g., triethylamine) enhance nucleophilic substitution efficiency in thioether formation . Example protocol : Reflux in ethanol with H₂SO₄ (24 hours) yields >95% thiadiazole cyclization .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .

- Structural analogs : Minor substituent changes (e.g., –OCH₃ vs. –CF₃) alter target specificity . Methodological approach :

- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli).

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., thymidylate synthase) based on thiadiazole π-stacking and benzamide hydrogen bonding .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water, 100 ns trajectories) .

- QSAR models : Correlate substituent electronegativity (e.g., –CF₃) with bioactivity using Hammett constants .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

Competing reactivity at N-2 vs. S-5 positions is mitigated by:

- Protecting groups : Temporarily block the thiadiazole nitrogen with Boc before thioether formation .

- Electrophile tuning : Use soft electrophiles (e.g., benzyl bromides) for S-5 substitution . Example : Benzylation at S-5 proceeds with >80% selectivity under basic conditions (K₂CO₃, DMF, 60°C) .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in conformational analysis?

- Crystal packing forces may stabilize non-biological conformations, while NMR captures solution-state dynamics .

- Method : Compare NOESY/ROESY NMR data (intramolecular distances) with X-ray torsion angles to identify dominant conformers .

Methodological Tables

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Cyclization Temp | 60–100°C | |

| Reaction Time | 4–24 hours | |

| Coupling Agent | EDCI/HOBt | |

| Purification | Column chromatography |

Q. Table 2: Biological Assay Recommendations

| Assay Type | Key Metrics | Standardization |

|---|---|---|

| Antimicrobial | MIC (µg/mL) | CLSI guidelines |

| Anticancer | IC₅₀ (µM) | NCI-60 panel |

| Target Engagement | Kd (SPR/ITC) | Replicate runs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.